molecular formula C15H11Cl3Si B14256413 [(Anthracen-9-yl)methyl](trichloro)silane CAS No. 496938-39-7

[(Anthracen-9-yl)methyl](trichloro)silane

Cat. No.: B14256413
CAS No.: 496938-39-7
M. Wt: 325.7 g/mol
InChI Key: QEQNFXYUEWELJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Anthracen-9-yl)methylsilane is an organosilicon compound that features an anthracene moiety attached to a silicon atom through a methylene bridge. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of anthracene with the reactivity of trichlorosilane.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Anthracen-9-yl)methylsilane can be synthesized through a reaction involving anthracene and trichloromethylsilane. The typical synthetic route involves the following steps:

    Formation of the Grignard Reagent: Anthracene is first converted into its Grignard reagent by reacting with magnesium in the presence of anhydrous ether.

    Reaction with Trichloromethylsilane: The Grignard reagent is then reacted with trichloromethylsilane under anhydrous conditions to yield (Anthracen-9-yl)methylsilane.

Industrial Production Methods

In an industrial setting, the production of (Anthracen-9-yl)methylsilane may involve the direct chlorination of anthracene followed by a reaction with silicon tetrachloride in the presence of a catalyst. This method ensures a higher yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Anthracen-9-yl)methylsilane undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form (Anthracen-9-yl)methylsilane and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form (Anthracen-9-yl)methylsilane and hydrochloric acid.

    Reduction: Can be reduced by alkali metals to form poly[(Anthracen-9-yl)methyl]silane and alkali metal chlorides.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Alcoholysis: Methanol or ethanol, often in the presence of a catalyst.

    Reduction: Sodium or potassium, usually in an inert atmosphere to prevent oxidation.

Major Products Formed

    Hydrolysis: (Anthracen-9-yl)methylsilane.

    Alcoholysis: (Anthracen-9-yl)methylsilane.

    Reduction: Poly[(Anthracen-9-yl)methyl]silane.

Scientific Research Applications

(Anthracen-9-yl)methylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Anthracen-9-yl)methylsilane involves the reactivity of the trichlorosilane group, which can undergo hydrolysis or alcoholysis to form silanols or alkoxysilanes. The anthracene moiety can participate in photochemical reactions, making the compound useful in applications requiring light-induced processes. The molecular targets and pathways involved include the formation of reactive intermediates that can interact with biological molecules such as DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Anthracen-9-yl)methylsilane is unique due to the presence of the anthracene moiety, which imparts photoreactive properties not found in other trichlorosilane derivatives. This makes it particularly useful in applications involving light-induced reactions and photodynamic therapy.

Properties

CAS No.

496938-39-7

Molecular Formula

C15H11Cl3Si

Molecular Weight

325.7 g/mol

IUPAC Name

anthracen-9-ylmethyl(trichloro)silane

InChI

InChI=1S/C15H11Cl3Si/c16-19(17,18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2

InChI Key

QEQNFXYUEWELJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[Si](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.